

Comparing Dakli efficacy to other kappa opioid agonists

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Compound of Interest

Compound Name: *Dakli*

Cat. No.: *B570313*

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An initial search for the kappa opioid agonist "**Dakli**" did not yield any results in publicly available scientific literature or drug databases. This suggests that "**Dakli**" may be a proprietary, pre-clinical, or hypothetical compound. Therefore, this guide provides a comparative analysis of several well-characterized and prominent kappa opioid receptor (KOR) agonists to serve as a representative model for such a comparison.

This guide compares the efficacy of prominent KOR agonists, including Nalfurafine, Asimadoline, U-50,488, and Salvinorin A, with additional context provided by the peripherally restricted agonist Enadoline and the NMDA-receptor antagonist Ketamine, which has a low affinity for the KOR.

Comparative Efficacy of Kappa Opioid Receptor Agonists

Activation of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant area of research for developing novel analgesics that lack the addictive potential of traditional mu-opioid receptor (MOR) agonists. However, the therapeutic development of KOR agonists has been hindered by centrally-mediated side effects, including dysphoria, sedation, and psychotomimetic effects. This guide examines key efficacy parameters—receptor binding affinity (K_i) and functional potency (EC_{50}/IC_{50})—for several representative KOR agonists.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of selected KOR agonists at human opioid receptors. These values represent the concentration of the drug required to inhibit the binding of a radioligand by 50% (K_i) or to produce a half-maximal functional response (EC_{50}/IC_{50}). Lower values indicate higher affinity or potency, respectively.

Compound	KOR Ki (nM)	MOR Ki (nM)	DOR Ki (nM)	KOR EC50/IC50 (nM)	Selectivity (KOR vs. MOR)	Notes
Nalfurafine (TRK-820)	0.075 - 3.5	0.43 - 53	51 - 1200	0.097	Moderately Selective (2.4 - 69 fold)	Clinically used in Japan for uremic pruritus; noted for a favorable side-effect profile, lacking the typical dysphoric effects of other KOR agonists.
Asimadoline	~1.2	~3000	~700	54.5	Highly Selective (~2500 fold)	A peripherally restricted KOR agonist investigated for irritable bowel syndrome.
U-50,488	~8.1 (mouse)	>1000	>1000	1.4 - 1.8	Highly Selective	One of the first highly selective KOR agonists developed; widely used as a

						research tool.
Salvinorin A	~21-39	>10000	>10000	0.6	Highly Selective	A potent, naturally occurring psychoactive compound and KOR agonist.
Enadoline	N/A	N/A	N/A	N/A	Selective KOR Agonist	Known to produce dose-dependent psychotomimetic effects in humans.
Ketamine	~25,000 (25 μ M)	>10,000	N/A	N/A	Very Low Affinity	Primarily an NMDA receptor antagonist; its interaction with KOR is weak and occurs at concentrations much higher than its primary target.

N/A: Data not readily available in the conducted searches.

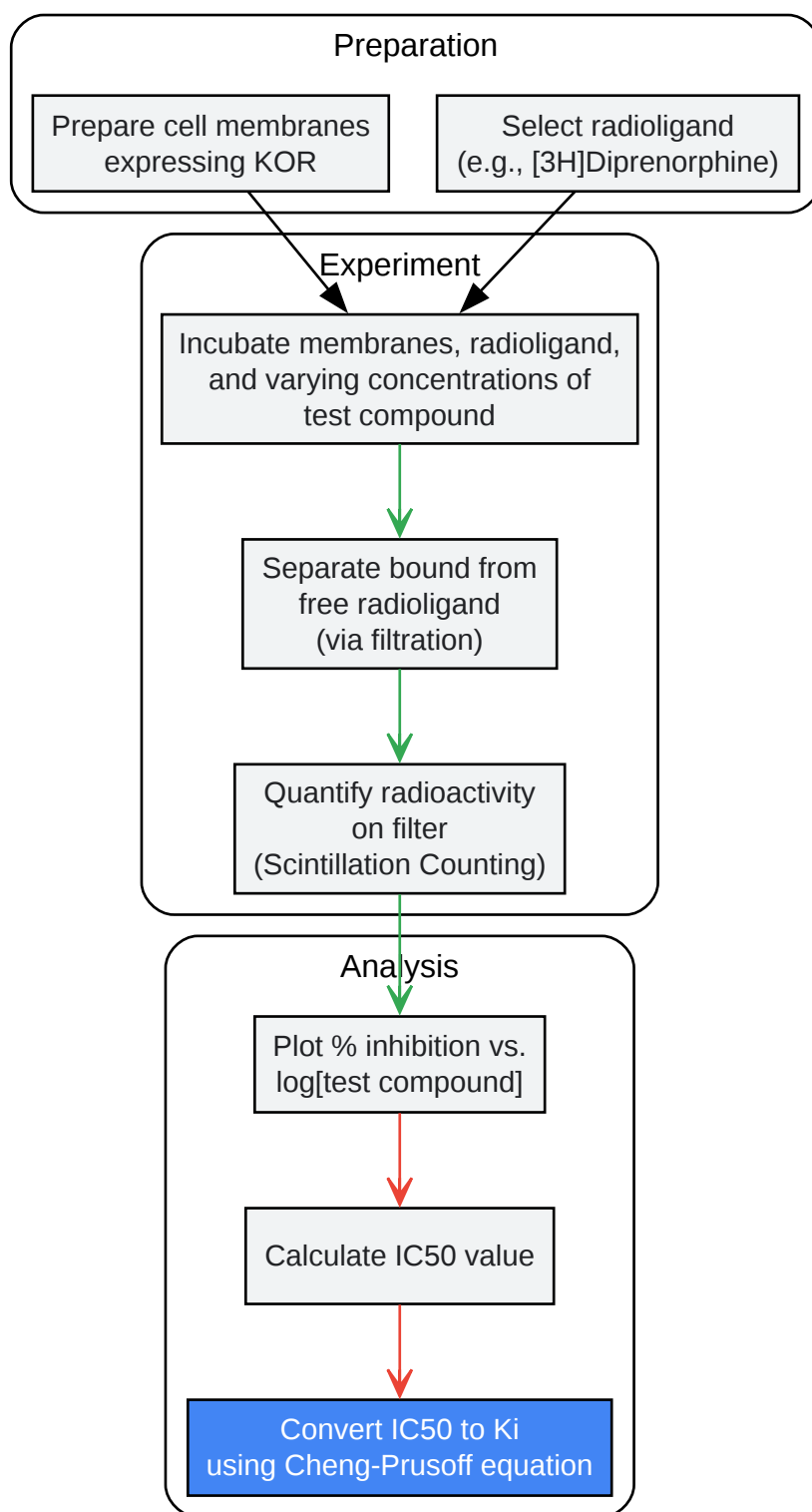
Key Signaling & Experimental Workflows

Visualizations are provided for the primary KOR signaling pathway and a standard experimental workflow used to determine agonist binding affinity.

Kappa Opioid Receptor Signaling Pathway

KOR is a Gi/o-coupled GPCR. Upon activation by an agonist, the receptor complex catalyzes the exchange of GDP for GTP on the $G\alpha$ subunit. The activated $G\alpha i/o$ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the analgesic effects of KOR agonists.





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- To cite this document: BenchChem. [Comparing Dakli efficacy to other kappa opioid agonists]. BenchChem, [2025]. [Online PDF]. Available at:

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